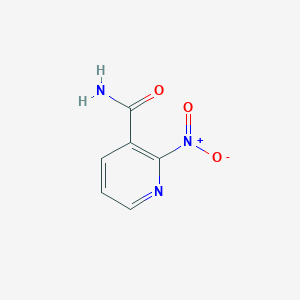
2-Nitronicotinamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Nitronicotinamide is an organic compound with the molecular formula C6H5N3O3 It is a derivative of nicotinamide, where a nitro group is substituted at the second position of the pyridine ring
作用机制
Target of Action
It is known that nicotinamide, a closely related compound, interacts with the enzyme nicotinamide phosphoribosyltransferase (nampt), which plays a crucial role in the nad salvage pathway .
Mode of Action
Nicotinamide is known to influence human DNA repair and cellular stress responses .
Biochemical Pathways
2-Nitronicotinamide likely affects the NAD+ biosynthesis pathway, given its structural similarity to nicotinamide. Nicotinamide is a precursor to the nicotinamide-derived redox cofactor, nicotinamide adenine dinucleotide (NAD+), its reduced form NADH, its phosphate parent NADP, and the reduced form NADPH . These molecules play pivotal roles in various energy metabolism pathways, including glycolysis, β-oxidation, and oxidative phosphorylation .
Result of Action
It can be inferred from related compounds that it might influence cellular functions such as energy metabolism, dna repair, cell growth, and survival .
Action Environment
For instance, nicotinamide’s action can be influenced by factors such as diet, lifestyle, and age .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Nitronicotinamide typically involves the nitration of nicotinamide. One common method is the reaction of nicotinamide with a nitrating agent such as nitric acid in the presence of sulfuric acid. The reaction conditions often require careful control of temperature and concentration to ensure the selective nitration at the second position of the pyridine ring.
Industrial Production Methods: Industrial production of this compound may involve similar nitration processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-purity this compound.
化学反应分析
Types of Reactions: 2-Nitronicotinamide undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or using chemical reducing agents like tin(II) chloride.
Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where nucleophiles replace the nitro group under specific conditions.
Oxidation: Although less common, the compound can undergo oxidation reactions, potentially leading to the formation of nitroso or other oxidized derivatives.
Common Reagents and Conditions:
Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride in hydrochloric acid.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed:
Reduction: 2-Aminonicotinamide.
Substitution: Various substituted nicotinamides depending on the nucleophile used.
Oxidation: Oxidized derivatives such as nitroso compounds.
科学研究应用
2-Nitronicotinamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of drugs targeting specific enzymes or pathways.
Industry: It is used in the production of specialty chemicals and materials, including polymers and dyes.
相似化合物的比较
2-Aminonicotinamide: A reduction product of 2-Nitronicotinamide with potential biological activities.
5-Nitronicotinamide: Another nitro-substituted nicotinamide with different positional isomerism.
Nicotinamide: The parent compound, widely known for its role in the biosynthesis of nicotinamide adenine dinucleotide (NAD+).
Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological properties. Its nitro group at the second position of the pyridine ring differentiates it from other nicotinamide derivatives, influencing its interactions and applications in various fields.
属性
IUPAC Name |
2-nitropyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5N3O3/c7-5(10)4-2-1-3-8-6(4)9(11)12/h1-3H,(H2,7,10) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEEKACKGCOHXQC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)[N+](=O)[O-])C(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














